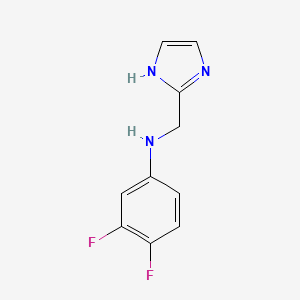

3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3,4-Difluoro-N-(1H-imidazol-2-ylméthyl)aniline est un composé chimique qui présente un cycle aniline substitué par deux atomes de fluor lié à un groupe imidazole.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3,4-Difluoro-N-(1H-imidazol-2-ylméthyl)aniline implique généralement la réaction de la 3,4-difluoroaniline avec un dérivé de l’imidazole. Une méthode courante est la réaction de substitution nucléophile où la 3,4-difluoroaniline réagit avec le 2-chlorométhylimidazole en conditions basiques pour former le produit souhaité. La réaction est généralement effectuée dans un solvant aprotique polaire tel que le diméthylformamide (DMF) à des températures élevées .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir des produits de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

La 3,4-Difluoro-N-(1H-imidazol-2-ylméthyl)aniline peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les N-oxydes d’imidazole correspondants.

Réduction : Les réactions de réduction peuvent convertir le cycle imidazole en sa forme dihydro.

Substitution : Le groupe difluoroaniline peut participer à des réactions de substitution électrophile aromatique.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque (m-CPBA).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

Substitution : La substitution électrophile aromatique peut être facilitée par des réactifs tels que le brome (Br2) ou l’acide nitrique (HNO3).

Principaux produits

Oxydation : N-oxydes d’imidazole.

Réduction : Dérivés dihydroimidazole.

Substitution : Dérivés halogénés ou nitrés du cycle difluoroaniline.

Applications De Recherche Scientifique

La 3,4-Difluoro-N-(1H-imidazol-2-ylméthyl)aniline présente plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Investigué pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteur.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.

Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements.

Mécanisme D'action

Le mécanisme d’action de la 3,4-Difluoro-N-(1H-imidazol-2-ylméthyl)aniline implique son interaction avec des cibles moléculaires spécifiques. Le groupe imidazole peut se lier aux ions métalliques ou aux sites actifs des enzymes, modulant ainsi leur activité. Le groupe difluoroaniline peut améliorer l’affinité et la spécificité de liaison du composé par des effets électroniques. Les voies impliquées comprennent l’inhibition de l’activité enzymatique ou la perturbation des interactions protéine-protéine .

Comparaison Avec Des Composés Similaires

Composés similaires

3,4-Difluoroaniline : Un analogue plus simple dépourvu du groupe imidazole.

2,5-Difluoro-N-(1H-imidazol-2-ylméthyl)aniline : Un isomère de position avec un schéma de substitution différent sur le cycle aniline.

Unicité

La 3,4-Difluoro-N-(1H-imidazol-2-ylméthyl)aniline est unique en raison de la présence à la fois de fonctionnalités difluoroaniline et imidazole, qui confèrent des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C10H9F2N3 |

|---|---|

Poids moléculaire |

209.20 g/mol |

Nom IUPAC |

3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C10H9F2N3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) |

Clé InChI |

YVYJKGWVDBCMHD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1NCC2=NC=CN2)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)

![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)

![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)